2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride

Übersicht

Beschreibung

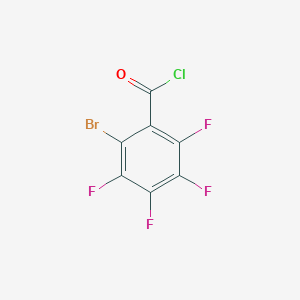

2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride is a chemical compound with the molecular formula C7BrClF4O and a molecular weight of 291.42 g/mol . It is known for its reactivity and is used in various chemical synthesis processes. The compound is characterized by the presence of bromine, chlorine, and multiple fluorine atoms attached to a benzoyl chloride structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride typically involves the reaction of 2-Bromo-3,4,5,6-tetrafluorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

C7BrF4COOH+SOCl2→C7BrClF4COCl+SO2+HCl

This method ensures the conversion of the carboxylic acid group to the acyl chloride group, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-Bromo-3,4,5,6-tetrafluorobenzoic acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Hydrolysis: Typically carried out in aqueous or alcoholic solutions.

Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products Formed

Amides and Esters: Formed through nucleophilic substitution.

2-Bromo-3,4,5,6-tetrafluorobenzoic acid: Formed through hydrolysis.

Alcohols: Formed through reduction.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride serves as an essential intermediate in the synthesis of complex organic molecules. Its acyl chloride functional group is highly reactive towards nucleophiles, making it suitable for producing various derivatives such as amides and esters. The compound can be synthesized through the reaction of 2-Bromo-3,4,5,6-tetrafluorobenzoic acid with thionyl chloride under reflux conditions:

This reaction ensures the conversion of the carboxylic acid group to an acyl chloride group, yielding this compound with high purity and yield .

Biological Applications

Modification of Biomolecules

In biological research, this compound is utilized to modify biomolecules for studying various biological processes. Its ability to acylate biomolecules allows researchers to investigate the effects of structural changes on biological activity. For instance, it can be employed in the synthesis of fluorinated derivatives of known pharmaceuticals to enhance their efficacy against specific targets .

Case Study: Antimycobacterial Activity

Recent studies have highlighted the potential of fluorinated compounds derived from this compound in combating Mycobacterium tuberculosis. In vitro tests demonstrated that certain derivatives exhibited significant antimycobacterial activity with minimal inhibitory concentrations comparable to existing treatments . The structural modifications facilitated by this compound are crucial for developing new therapeutics against resistant strains of bacteria.

Pharmaceutical Development

Building Block for Drug Synthesis

The compound is investigated for its potential use in drug development as a building block for synthesizing novel pharmaceuticals. Its reactivity allows for the incorporation of fluorine into drug molecules, which can improve metabolic stability and bioavailability. The introduction of fluorine atoms can also influence the pharmacokinetic properties of drugs .

Example: Synthesis of Fluorinated Antibiotics

A notable application involves synthesizing fluorinated antibiotics where this compound acts as a key reagent. This strategy has been employed to create compounds with enhanced antibacterial properties while minimizing side effects .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is used in producing specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals and polymer chemistry. The compound's reactivity allows for the formation of complex structures that are valuable in various industrial processes .

Data Table: Summary of Applications

| Field | Application | Description |

|---|---|---|

| Chemical Synthesis | Intermediate for organic molecules | Used to synthesize amides and esters through nucleophilic substitution |

| Biological Research | Modification of biomolecules | Investigates effects on biological activity |

| Pharmaceutical Development | Building block for drug synthesis | Enhances metabolic stability and bioavailability |

| Industrial Applications | Production of specialty chemicals | Valuable in agrochemicals and polymer chemistry |

Wirkmechanismus

The mechanism of action of 2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form various derivatives, which can then participate in further chemical transformations. The presence of electron-withdrawing fluorine atoms enhances its reactivity, making it a valuable reagent in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloro-3,4,5,6-tetrafluorobenzoyl chloride

- 2-Iodo-3,4,5,6-tetrafluorobenzoyl chloride

- 2-Fluoro-3,4,5,6-tetrafluorobenzoyl chloride

Uniqueness

2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride is unique due to the presence of bromine, which imparts distinct reactivity compared to its chloro, iodo, and fluoro counterparts. The combination of bromine and multiple fluorine atoms makes it particularly useful in specific synthetic applications where such reactivity is desired.

Biologische Aktivität

2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride is a halogenated aromatic compound that has garnered attention in various biological and medicinal chemistry applications. This article provides a comprehensive overview of its biological activity, including its synthesis, structural characteristics, and potential therapeutic applications.

- Molecular Formula : C7BrClF4O

- Molecular Weight : 291.42 g/mol

- Appearance : Clear colorless to pale yellow liquid

- Assay (GC) : ≥97.5%

- Refractive Index : 1.5140-1.5180 @ 20°C

Synthesis and Structural Characterization

The synthesis of this compound typically involves the bromination of 2,3,4,5-tetrafluorobenzoyl chloride under controlled conditions. The compound can be characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity.

Antimycobacterial Properties

Recent studies have explored the antimycobacterial activity of halogenated benzoyl chlorides, including 2-bromo derivatives. For instance, compounds similar to this compound have shown promising in vitro activity against Mycobacterium tuberculosis.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 60 | M. tuberculosis H37Rv |

| Related compound (e.g., BTZ043) | 0.7 | M. tuberculosis H37Rv |

The minimum inhibitory concentration (MIC) for 2-bromo derivatives varies significantly based on structural modifications and assay conditions. For example, while some compounds exhibit strong activity at low concentrations (e.g., BTZ043 at 0.7 µg/mL), others like 2-bromo derivatives may require higher concentrations (60 µg/mL) for effective inhibition .

The biological activity of these compounds is often linked to their ability to inhibit key enzymes involved in the cell wall synthesis of mycobacteria. Specifically, they target decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1), a crucial enzyme for the survival of Mycobacterium tuberculosis. This inhibition disrupts the normal function and integrity of the bacterial cell wall.

Other Biological Activities

In addition to antimycobacterial properties, this compound has been implicated in various biochemical pathways:

- Cytotoxicity : Studies indicate potential cytotoxic effects against cancer cell lines.

- Immunomodulation : The compound may influence immune responses through modulation of signaling pathways such as NF-κB and MAPK/ERK.

- Antiviral Activity : Preliminary data suggest activity against certain viral pathogens.

Case Studies

-

Case Study on Antimycobacterial Activity :

In a controlled study assessing several halogenated benzoyl chlorides against M. tuberculosis, researchers found that modifications in the halogenation pattern significantly affected the MIC values. The study highlighted that while some compounds exhibited robust activity at low concentrations, others required higher doses due to structural inefficiencies in targeting DprE1 . -

Cytotoxicity Assessment :

A separate investigation evaluated the cytotoxic effects of various fluorinated benzoyl chlorides on human cancer cell lines. Results indicated that certain derivatives showed selective toxicity towards cancer cells while sparing normal cells, suggesting potential therapeutic applications in oncology .

Eigenschaften

IUPAC Name |

2-bromo-3,4,5,6-tetrafluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7BrClF4O/c8-2-1(7(9)14)3(10)5(12)6(13)4(2)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVURBOAHUGHCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)F)F)F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7BrClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382530 | |

| Record name | 2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151096-42-3 | |

| Record name | 2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.